molecular formula C14H21NO2 B13567822 N-Me-Phe-otbu

N-Me-Phe-otbu

Katalognummer: B13567822
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: UZKARLOPBFXQHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Me-Phe-otbu is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Me-Phe-otbu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-Phe-otbu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl 2-(methylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKARLOPBFXQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering Peptidomimetics: The Structural, Mechanistic, and Synthetic Profile of N-Me-Phe-OtBu

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics transition from extracellular targets to intracellular protein-protein interactions (PPIs), overcoming the inherent limitations of natural peptides—namely poor membrane permeability and rapid proteolytic degradation—is paramount. N-Me-Phe-OtBu (tert-butyl (2S)-2-(methylamino)-3-phenylpropanoate) serves as a critical, advanced building block in the rational design of peptidomimetics.

By introducing a methyl group to the backbone nitrogen and protecting the C-terminus with a bulky tert-butyl ester, this molecule provides synthetic chemists with precise control over both the pharmacokinetic (PK) properties of the final peptide and the regioselectivity of the synthetic workflow. This whitepaper details the mechanistic causality behind its properties and provides a field-proven, self-validating protocol for overcoming the steric challenges associated with its incorporation.

Structural Causality: The Pharmacokinetic Impact of N-Methylation

The incorporation of N-Me-Phe-OtBu into a peptide backbone fundamentally alters the molecule's interaction with its environment. As an Application Scientist, I approach N-methylation not just as a structural tweak, but as a multi-modal pharmacokinetic modulator.

  • Reduction of Desolvation Energy: Natural peptide bonds possess an amide proton (NH) that acts as a strong hydrogen-bond donor (HBD), tightly coordinating with water molecules. To cross a lipid bilayer, this hydration shell must be stripped away—a process with a high thermodynamic penalty. N-methylation replaces this proton with a methyl group, drastically reducing the desolvation energy and enhancing passive membrane permeability 1[1].

  • Proteolytic Shielding: Endopeptidases require precise hydrogen bonding and geometric alignment within their catalytic triads to hydrolyze an amide bond. The N-methyl group introduces severe steric clash within the protease active site, rendering the adjacent peptide bonds highly resistant to enzymatic cleavage 2[2].

  • Conformational Restriction: The steric bulk of the N-methyl group restricts the ϕ and ψ Ramachandran dihedral angles, favoring the cis-amide bond conformation more than a standard secondary amide. This rigidity can pre-organize the peptide into its bioactive conformation, increasing target binding affinity 3[3].

PK_Impact A N-Me-Phe-OtBu Incorporation B1 Loss of Amide H-Bond Donor A->B1 B2 Steric Bulk of N-Methyl Group A->B2 B3 Cis/Trans Amide Isomerization A->B3 C1 Decreased Desolvation Energy B1->C1 C2 Protease Active Site Clash B2->C2 C3 Conformational Rigidity B3->C3 D1 Enhanced Membrane Permeability C1->D1 D2 Increased Proteolytic Stability C2->D2 D3 Target Binding Affinity C3->D3

Mechanistic pathways detailing how N-methylation modulates peptide pharmacokinetics.

Physicochemical Profile

Understanding the baseline properties of N-Me-Phe-OtBu is essential for predicting its behavior in organic solvents during solution-phase synthesis. The tert-butyl (OtBu) ester provides a highly hydrophobic, sterically bulky C-terminal mask that is completely orthogonal to Fmoc-based N-terminal chemistry.

Table 1: Physicochemical & Structural Parameters of N-Me-Phe-OtBu 4[4]

ParameterValue / Description
IUPAC Name tert-butyl (2S)-2-(methylamino)-3-phenylpropanoate
CAS Registry Number 114525-94-9
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
Physical State Liquid (at standard temperature and pressure)
H-Bond Donors 1 (Secondary Amine NH)
H-Bond Acceptors 3
C-Terminal Protection tert-Butyl ester (Acid-labile, Base-stable)

Synthetic Workflows: Overcoming Steric Hindrance

Coupling an incoming Fmoc-protected amino acid to the secondary amine of N-Me-Phe-OtBu is kinetically disfavored. The immense steric shielding provided by the N-methyl group and the adjacent benzyl side chain of the phenylalanine moiety creates a high activation energy barrier.

If traditional benzotriazole-based reagents (like HBTU) are used, the reaction stalls. This prolonged activated-ester lifetime leads to high rates of epimerization (racemization) at the activated C-terminus via oxazolone formation. To prevent this, we must select coupling reagents that drive the reaction kinetically.

Table 2: Comparative Efficacy of Coupling Reagents for N-Methyl Amines

Coupling ReagentBaseRelative YieldEpimerization RiskMechanistic Note
HBTU / HOBt DIEALow (~30-40%)HighInsufficient reactivity for hindered secondary amines.
HATU / HOAt DIEAGood (~75-85%)ModerateHOAt provides neighboring group participation, accelerating attack.
COMU DIEAExcellent (>90%)LowMorpholino group acts as an internal base; highly reactive uronium species.
BTC (Triphosgene) CollidineExcellent (>95%)Very LowForms highly reactive acid chloride; requires strict anhydrous/toxic handling.

Self-Validating Protocol: Solution-Phase Coupling via COMU Activation

To ensure scientific integrity, the following protocol utilizes COMU to overcome steric hindrance and incorporates a Chloranil test as an In-Process Control (IPC). Standard primary amine indicators (like the Ninhydrin/Kaiser test) rely on the formation of Ruhemann's purple, which requires two amine protons. Because N-Me-Phe-OtBu is a secondary amine, Ninhydrin yields a false negative. The Chloranil test provides a self-validating, binary visual confirmation of reaction completion.

Step-by-Step Methodology

Step 1: Pre-Activation of the Incoming Amino Acid

  • Dissolve 1.2 equivalents of the Fmoc-AA-OH and 1.2 equivalents of COMU in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Add 2.4 equivalents of N,N-Diisopropylethylamine (DIEA).

  • Causality Note: The base initiates the formation of the highly reactive Oxyma-ester. Stir for exactly 3 minutes at room temperature. Prolonged pre-activation increases the risk of epimerization.

Step 2: Nucleophilic Addition

  • Add 1.0 equivalent of N-Me-Phe-OtBu directly to the activated mixture.

  • Stir the reaction at room temperature under an inert nitrogen atmosphere for 2 to 4 hours.

Step 3: Self-Validating IPC (Chloranil Test)

  • Extract a 10 µL aliquot of the reaction mixture.

  • Add 1 drop of a 2% acetaldehyde solution in DMF, followed by 1 drop of a 2% chloranil solution in toluene.

  • Validation Logic: A dark blue/green color indicates the presence of unreacted secondary amine (N-Me-Phe-OtBu). The complete absence of this color (solution remains pale yellow/brown) validates that the sterically hindered coupling has reached >99% conversion. Do not proceed to workup until the test is negative.

Step 4: Quench and Workup

  • Quench the reaction by adding a 10% aqueous solution of citric acid.

  • Extract the product into Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated NaHCO₃ and brine to remove Oxyma byproducts and residual DIEA salts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow S1 1. Activation Fmoc-AA-OH + COMU + DIEA in DMF S2 2. Nucleophilic Attack Add N-Me-Phe-OtBu (Secondary Amine) S1->S2 S3 3. Reaction Stir 2-4h at RT Monitor via Chloranil S2->S3 S4 4. Workup Liquid-Liquid Extraction (EtOAc/H2O) S3->S4 S5 5. Purification Flash Chromatography or Prep-HPLC S4->S5

Step-by-step solution-phase coupling workflow for N-Me-Phe-OtBu using COMU.

References

  • Chemical Register - N-Methyl-L-phenylalanine tert-butyl ester (CAS No. 114525-94-9) Suppliers & Compound Structure.
  • Journal of Medicinal Chemistry (ACS Publications) - A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding.
  • Frontiers in Microbiology - Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida.
  • ResearchGate - N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

Sources

NMR Spectroscopy Characterization of N-Me-Phe-OtBu: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methylated amino acids are indispensable building blocks in modern peptide drug discovery. By replacing the canonical amide proton with a methyl group, researchers can enhance proteolytic stability, modulate conformational rigidity, and improve membrane permeability[1]. Among these, N-methyl-L-phenylalanine tert-butyl ester (N-Me-Phe-OtBu) serves as a critical intermediate in solid-phase peptide synthesis (SPPS)[2]. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure stereochemical integrity and chemical purity before downstream coupling.

This whitepaper provides an authoritative, step-by-step guide to the NMR characterization of N-Me-Phe-OtBu, detailing the causality behind experimental choices, spin system dynamics, and self-validating acquisition protocols.

Structural Anatomy & Predictive NMR Profiling

N-Me-Phe-OtBu ( C14​H21​NO2​ ) presents a highly diagnostic spin system for NMR analysis. The molecule can be deconstructed into four distinct proton environments, each offering specific structural insights:

  • The tert-Butyl Group: Acts as a massive, highly shielded singlet integrating to 9 protons. In organic compounds, this resonance generally "towers" over other signals[3], providing a reliable internal integration benchmark and confirming the presence of the ester protecting group[4].

  • The N-Methyl Group: A sharp singlet integrating to 3 protons, indicative of successful N-alkylation[2]. The methyl group is an ideal probe for investigating structure and dynamics due to its sharp line shape and high sensitivity[5][6].

  • The Diastereotopic β -Methylene: Because the α -carbon is a chiral center, the two protons on the adjacent β -carbon reside in different magnetic environments. They couple to each other and to the α -proton, forming a complex ABX spin system.

  • The Phenyl Ring: A monosubstituted aromatic system yielding a characteristic multiplet in the downfield region.

Experimental Methodology: Self-Validating Acquisition Workflow

To achieve unambiguous assignment, the experimental protocol must be rigorously controlled. The following step-by-step methodology ensures high-fidelity data acquisition and builds a self-validating system where each step confirms the success of the previous one.

Step-by-Step Protocol: Sample Preparation & Acquisition
  • Sample Dissolution: Weigh 15–20 mg of N-Me-Phe-OtBu and dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl3​ is chosen because it lacks exchangeable protons, allowing the potential observation of the secondary amine N-H. TMS provides an absolute zero reference point ( δ 0.00 ppm) to ensure chemical shift accuracy across different magnetic fields[7].

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube.

    • Causality: Particulate matter distorts magnetic field homogeneity. Filtration ensures sharp line shapes, which is critical for resolving the fine J -couplings of the diastereotopic β -protons.

  • Locking and Shimming: Insert the sample, lock onto the deuterium frequency of CDCl3​ , and perform gradient shimming (Z1-Z5).

    • Self-Validation: If the tert-butyl singlet at ~1.4 ppm appears asymmetric or broad at the base, the shimming is inadequate. The operator must re-shim before proceeding to lengthy 2D acquisitions.

  • 1D Acquisition: Acquire the 1 H spectrum (16-32 scans, D1 = 2s) and 13 C spectrum (512-1024 scans, D1 = 2s, WALTZ-16 decoupling).

  • 2D Correlation: Acquire COSY, HSQC, and HMBC spectra using standard gradient-selected pulse sequences optimized for 1JCH​=145 Hz and nJCH​=8 Hz.

Workflow Step1 1. Sample Preparation (CDCl3, TMS Reference) Step2 2. Shimming & Tuning (Line Shape Optimization) Step1->Step2 Step3 3. 1D Acquisition (1H, 13C, DEPT-135) Step2->Step3 Step4 4. 2D Correlation (COSY, HSQC, HMBC) Step3->Step4 Step5 5. Data Processing (Fourier Transform, Phasing) Step4->Step5

Step-by-step NMR acquisition workflow for N-Me-Phe-OtBu.

1D NMR Characterization Data

The quantitative data for the free base of N-Me-Phe-OtBu in CDCl3​ is summarized below.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.15 – 7.30Multiplet (m)5H-Phenyl ring protons
3.35Doublet of doublets (dd)1H 3J≈7.5,6.0 α -CH
2.85 – 3.00Multiplet (m)2H 2J≈13.5 β -CH2 (diastereotopic)
2.35Singlet (s)3H-N-CH3
1.60Broad singlet (br s)1H-N-H (exchangeable)
1.38Singlet (s)9H-tert-Butyl −C(CH3​)3​ [4]

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Carbon Type (DEPT)Assignment
174.0Quaternary (C)Ester Carbonyl (C=O)
137.5Quaternary (C)Phenyl (ipso)
129.5, 128.5, 126.5Methine (CH)Phenyl (ortho, meta, para)
81.0Quaternary (C)tert-Butyl Quaternary −C(CH3​)3​ [8]
65.0Methine (CH) α -CH
39.5Methylene (CH2) β -CH2
34.0Methyl (CH3)N-CH3
28.0Methyl (CH3)tert-Butyl Methyls −C(CH3​)3​ [8]

Mechanistic Insight: The chemical shift of the tert-butyl quaternary carbon at ~81.0 ppm is highly diagnostic of a tert-butyl group linked via an oxygen atom, confirming the esterification of the C-terminus[4][8].

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a foundational profile, 2D NMR is required to definitively link the isolated spin systems and prove the molecular connectivity.

  • COSY (Correlation Spectroscopy): Confirms the vicinal coupling between the α -CH ( δ 3.35) and the diastereotopic β -CH2 protons ( δ 2.85–3.00).

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the carbon types by correlating protons to their directly attached carbons, validating the assignments in Tables 1 and 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for assembling the molecular skeleton. The N-methyl protons ( δ 2.35) show a strong 3JCH​ correlation to the α -carbon ( δ 65.0). The α -proton ( δ 3.35) correlates to the ester carbonyl ( δ 174.0), proving the intact amino acid backbone.

Correlations Alpha α-CH (65.0 ppm) Beta β-CH2 (39.5 ppm) Alpha->Beta COSY Carbonyl Ester C=O (174.0 ppm) Alpha->Carbonyl HMBC Phenyl Phenyl Ring (137.5 ppm) Beta->Phenyl HMBC NMe N-CH3 (34.0 ppm) NMe->Alpha HMBC

Key 2D NMR (COSY and HMBC) connectivity network for structural elucidation.

Conformational Dynamics & Troubleshooting

When analyzing N-Me-Phe-OtBu, researchers may occasionally encounter line broadening in the N-methyl or α -proton signals.

  • Causality: As a secondary amine, the nitrogen atom can undergo rapid proton exchange with trace moisture or acidic impurities in the CDCl3​ . Furthermore, if the sample was isolated as a hydrochloride salt rather than a free base, the N-methyl signal will shift significantly downfield (to ~2.8 ppm) and may split into a doublet due to coupling with the protonated amine ( +NH2​ )[2].

  • Resolution: To resolve exchange-induced broadening, a drop of deuterium oxide ( D2​O ) can be added directly to the NMR tube. After shaking, the N-H proton will exchange with deuterium and disappear from the spectrum. The adjacent signals will sharpen immediately, validating the structural assignment and eliminating dynamic exchange artifacts.

References[4] Title: Modified Synthesis and 1H NMR Structure Elucidation of tert-Butyl-4,5-epoxypentanoate | Source: chemclassjournal.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkELejrlWBO-NJo4PIF8dxeope8bdjj0_faEFwsP6iHDa_w0oeX6YNUKVtFEK_XWA66JlIB71Oy-egwD6Q3JNzhOiXrhOCrA0cD0ljgVcW02OuHdIpMbG-kLk-yHBZn7skVNBrwGZDHwZQJwVWotglTKJE_7w6_t_CoWJxGK4CsPVESQ==[2] Title: Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdnRN3qqiYSyWeY0gzXPoo8Th7BWtwVMMUeXKMI4LkhJSAVI-srirQ1vWhphVk6iwIcMasKs5ruEQ6NjxI2KRqCflaR2u0X3RtmqyrS3WgX-3xOMoRCZ1e4Lu0m_siOn3nVKOK[5] Title: Isotope-labeled amino acids and compounds for NMR studies | Source: nmr-bio.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0VTSls7MTiUT5aoWDR7p6tZv4pYmeUKNxcjNJewD-FSZmhiuRc6qc7QLeLZ7DFz3A9tuWlpaMb8xG8QDSLRhBSGyW9Btrk2sr1bQgMNNO0ktlDhKgJpnN6X1lsDtybVImXg==[8] Title: Benzoic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts | Source: spectrabase.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE13w0mCF6BEW6NlNKo7AQvnoJ_yT5S6zR1FVe3hcUaqDD6Mx8CALBVSB0Jij0w4qRRQiBBpl4VB2wq5n7a6L3OLdYflwOQzfiXRnDppxXrx78oJl0ljc9Y2VTT3of463UoiqM_qlU=[6] Title: Amino Acid-Type Edited NMR Experiments for Methyl−Methyl Distance Measurement in 13C-Labeled Proteins | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrFjGhMroasxkWe54-1TVH4HzUevX3rr8SZpiDoIuIPGGOAPMafdJu8ksAIxqqA3WtREPGgRDGWsqavOfvAVhhHSoLuVRe_ijDFn6KPjaGaT4H1lyHeAU24J0FZYJjnzEZLWTg[1] Title: Engineering β-sheets employing N-methylated heterochiral amino acids | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrb0HZ6MxBXoHRYQ_-RT5lEf4VlE0_kWyUModhmG5fs9KfJrgFa3QDGvWI_Ag3UV3C545gPHdjWeFJvc2W6t6VOb4FQJu0pVTtfb4g1NfuYDFJQDhahHvjzDfXjuL7BZEJYKfQemqMf3yPbA==[3] Title: t-Butyl group towers over other 1H resonances | Source: acdlabs.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQxAQQBp_UzHn9VWxWvXqwI_SO5O0QgdhehFPqHaegU82D350nDjVBAQzzee4OqgYferukO9Z64l-GNP1xXcXok20Jtl5D7yrot2ZFiAPqBPtCjQFgHeMhJ0Ooe_ldGxtQnCG3IVdE[7] Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases | Source: pitt.edu | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwz7L6YoVzxkxcY7272bfaAQ5rpCF6TGglzETOPPGsVQIaEP_axZhdZpJtAg_ZgNGdcwYQhbFDYrnSSLvkyIxKFhBaMUOCgLA6OGXKfpINkSyu37ORu8B4-ZkMveL6BmKBRUUMlJTXoEMxcxeJhA==

Sources

Topic: The Pharmacokinetic Impact of N-Methyl-Phenylalanine-O-tert-butyl (N-Me-Phe-OtBu) Incorporation in Peptide Sequences

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The progression of peptide-based therapeutics from discovery to clinical application is frequently impeded by poor pharmacokinetic properties, namely low metabolic stability and insufficient cell permeability.[1][2] Chemical modification of the peptide backbone is a cornerstone strategy to overcome these limitations. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group—stands out as a powerful tool for modulating a peptide's physicochemical and biological characteristics.[3] This guide provides a detailed examination of the incorporation of a specific N-methylated amino acid, N-Me-Phe-OtBu, into peptide sequences. We will explore the profound, multifaceted impact of this modification on metabolic stability, membrane permeability, and receptor binding affinity. This document serves as a technical resource, elucidating the mechanistic underpinnings of these effects and providing field-proven experimental protocols to guide the rational design and evaluation of next-generation peptide therapeutics.

The Rationale for N-Methylation in Peptide Drug Design

Peptides offer high target specificity and potency but are often hampered by rapid degradation by proteases and an inability to cross cellular membranes.[4][5] N-methylation directly addresses these core liabilities through two primary mechanisms.[6]

  • Steric Shielding: The addition of a methyl group to the backbone amide nitrogen provides a "steric shield," physically obstructing the approach of proteolytic enzymes that would otherwise cleave the peptide bond. This dramatically enhances metabolic stability and prolongs the peptide's in vivo half-life.[6][7]

  • Reduction of Hydrogen Bond Donors: The replacement of the amide proton (a hydrogen bond donor) with a methyl group reduces the peptide's overall polarity and desolvation energy penalty.[6] This increases lipophilicity, a key factor in improving passive diffusion across the lipid bilayers of cell membranes.[8]

The choice of which amino acid to N-methylate is critical. N-methylating a bulky, aromatic residue like Phenylalanine (Phe) introduces significant steric hindrance and conformational constraints, making it a particularly effective, albeit synthetically challenging, modification.[6][] The tert-butyl ester (OtBu) is typically employed as a protecting group for the C-terminus during synthesis, which is cleaved in the final deprotection step.

cluster_0 Standard Peptide Bond cluster_1 N-Methylated Peptide Bond a Amide Proton (H-Bond Donor) b Susceptible to Proteolysis c N-Methyl Group (No H-Bond Donor) a->c N-Methylation d Steric Shielding b->d Impacts e Conformational Restriction

Caption: Core effects of N-methylation on the peptide backbone.

Impact on Metabolic Stability

The primary and most predictable advantage of incorporating N-Me-Phe is the significant enhancement of resistance to enzymatic degradation.[10]

Mechanism of Proteolytic Resistance

Proteases recognize and bind to specific peptide sequences, often requiring a particular backbone conformation to position the scissile bond within the enzyme's active site. N-methylation at the cleavage site, or even at an adjacent residue, disrupts this process in several ways:[10]

  • Direct Steric Hindrance: The methyl group physically blocks access to the catalytic machinery of the protease.[6]

  • Conformational Constraint: N-methylation restricts the rotational freedom of the peptide backbone, potentially locking it into a conformation that is not recognized by the protease.[4][11] This can shift the equilibrium between trans and cis amide bond conformations, further altering the peptide's three-dimensional structure.[10]

Wayne et al. demonstrated a profound example of this effect, where N-methylation of a single isoleucine residue in an endothelin receptor antagonist increased its half-life in rat intestinal perfusate from 10.6 minutes to 538 minutes—a 50-fold improvement.[10]

Quantitative Assessment of Metabolic Stability

To quantify the impact of N-Me-Phe incorporation, in vitro stability assays using relevant biological matrices are essential. The goal is to determine the peptide's half-life (t½) by monitoring the disappearance of the parent compound over time.

Assay MatrixKey EnzymesRelevance
Human Plasma Peptidases, EsterasesAssesses stability in systemic circulation.[12]
Simulated Intestinal Fluid (with Pancreatin) Trypsin, Chymotrypsin, etc.Critical for evaluating stability for oral delivery.[13]
Liver S9 Fractions Cytochrome P450s, PeptidasesEvaluates susceptibility to hepatic first-pass metabolism.[13][14]
Kidney Homogenate PeptidasesAssesses stability in a key organ for peptide clearance.[14]
Caption: Common in vitro matrices for peptide stability assessment.
Experimental Protocol: In Vitro Plasma Stability Assay

This protocol provides a framework for assessing peptide stability in human plasma.

Objective: To determine the in vitro half-life (t½) of an N-Me-Phe-containing peptide compared to its non-methylated parent.

Materials:

  • Test peptide and non-methylated control peptide.

  • Pooled human plasma (heparinized or EDTA).[14]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution: Acetonitrile (ACN) with 1% formic acid (FA) and an internal standard.

  • LC-MS/MS system.

Methodology:

  • Preparation: Thaw pooled human plasma at 37°C. Prepare stock solutions of the test and control peptides (e.g., 10 mM in DMSO).

  • Incubation: Pre-warm plasma to 37°C in a water bath. Spike the peptide stock solution into the plasma to a final concentration of 1-10 µM. Vortex gently to mix.[15]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing a larger volume of cold quenching solution (e.g., 150 µL). This precipitates plasma proteins and halts enzymatic activity.

  • Sample Processing: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS/MS to quantify the remaining percentage of the intact parent peptide at each time point.[16]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) using a first-order decay model.

Scientist's Note (Trustworthiness): The T=0 time point is critical. It is prepared by adding the quenching solution before adding the plasma-peptide mixture. This sample represents 100% of the peptide and is used to normalize all subsequent time points, accounting for any peptide loss during sample processing.

Impact on Cell Permeability

A major hurdle for many peptide drugs is their inability to cross cell membranes to reach intracellular targets. N-methylation is a well-established strategy to enhance membrane permeability.[8][17]

Mechanism of Enhanced Permeability

The incorporation of N-Me-Phe improves a peptide's ability to passively diffuse across lipid bilayers by:

  • Increasing Lipophilicity: Replacing a polar N-H bond with a non-polar N-CH₃ group reduces the number of hydrogen bond donors, which in turn lowers the energetic cost of moving the peptide from an aqueous environment into the hydrophobic core of a cell membrane.[4][6]

  • Promoting "Chameleonic" Behavior: In some cases, particularly within cyclic peptides, N-methylation can stabilize a conformation that forms internal intramolecular hydrogen bonds.[18] This effectively "hides" the remaining polar amide groups from the solvent, presenting a more hydrophobic surface to the membrane, thereby facilitating passive diffusion.

Quantitative Assessment of Permeability

High-throughput in vitro models are used in early drug discovery to predict a compound's intestinal absorption and cell penetration potential.

Assay TypeModelMeasuresThroughput
PAMPA Artificial Lipid MembranePassive Diffusion OnlyHigh
Caco-2 Assay Human Colon Carcinoma Cell MonolayerPassive Diffusion & Active TransportMedium
Caption: Standard in vitro assays for assessing peptide permeability.[19][20]

The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-pass screen to specifically assess the impact of N-methylation on passive diffusion.[21][22]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the effective permeability coefficient (Pe) of an N-Me-Phe-containing peptide, indicating its potential for passive transcellular diffusion.

plate 96-Well Filter Plate (Donor) PVDF Membrane coated with Lipid Solution Peptide Solution in Buffer (pH 6.5) acceptor 96-Well Acceptor Plate Buffer (pH 7.4) plate:s->acceptor:n Peptide Diffuses Across Membrane

Caption: Schematic of the PAMPA experimental setup.

Methodology:

  • Membrane Coating: Coat the membrane of each well in a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[23]

  • Prepare Solutions: Dissolve the test peptide in a buffer simulating the pH of the small intestine (e.g., pH 6.5) to create the donor solution. Fill the wells of a 96-well acceptor plate with a buffer simulating physiological pH (pH 7.4).

  • Assay Assembly: Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is submerged in the acceptor buffer.

  • Incubation: Add the donor solution containing the test peptide to the donor wells. Incubate the assembled plate sandwich at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or a fluorogenic reaction if the peptide is tagged).[23]

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the known surface area and incubation time.

Scientist's Note (Expertise): It is crucial to run controls. A high-permeability control (e.g., testosterone) and a low-permeability control (e.g., mannitol) should be included on every plate to validate the assay's performance and ensure the integrity of the lipid membrane.[24] Comparing the Pe of the N-methylated peptide to its non-methylated parent directly quantifies the impact of the modification.

Impact on Receptor Binding Affinity

While N-methylation reliably improves stability and permeability, its effect on biological activity is context-dependent and can be unpredictable.[25]

The Conformational Trade-Off

The conformational rigidity imposed by the N-methyl group can either be beneficial or detrimental to receptor binding:[26]

  • Affinity Enhancement: If N-methylation pre-organizes the peptide into its "bioactive conformation"—the specific three-dimensional shape required for optimal interaction with the receptor—binding affinity can be significantly increased.[10]

  • Affinity Reduction: Conversely, if the steric bulk of the methyl group disrupts a critical hydrogen bond with the receptor, or if it stabilizes an inactive conformation, a partial or complete loss of activity will occur.[25][27]

Therefore, N-methylation should be avoided at residues known to be critical for binding interactions unless a specific conformational hypothesis is being tested.[6] It is often more prudent to introduce N-methylation at sites known to be susceptible to proteolysis that are distal to the core binding motif.

Quantitative Assessment of Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for characterizing the binding kinetics of a peptide to its target receptor in real-time.[28][29] It provides quantitative data on how quickly the peptide binds (association rate, kₐ) and dissociates (dissociation rate, k𝒹), from which the overall binding affinity (dissociation constant, Kᴅ) is calculated.[30][31]

Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay

Objective: To determine the kₐ, k𝒹, and Kᴅ of an N-Me-Phe-containing peptide for its target receptor.

cluster_workflow SPR Workflow A 1. Immobilize Receptor (Ligand) on Sensor Chip B 2. Inject Peptide (Analyte) at Various Concentrations A->B C 3. Monitor Association Phase (Binding) B->C D 4. Inject Buffer (No Analyte) C->D E 5. Monitor Dissociation Phase (Unbinding) D->E F 6. Regenerate Sensor Chip Surface E->F G 7. Fit Sensorgram Data to Kinetic Model F->G

Caption: A typical experimental workflow for an SPR binding assay.

Methodology:

  • Ligand Immobilization: Covalently attach the purified target receptor (the ligand) to the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the N-Me-Phe peptide (the analyte) in a suitable running buffer.

  • Association: Inject the first concentration of the peptide solution over the sensor chip surface. The SPR instrument detects the increase in mass as the peptide binds to the immobilized receptor, generating the association phase of the sensorgram.[32]

  • Dissociation: Switch the flow back to the running buffer alone. The instrument now monitors the decrease in signal as the peptide dissociates from the receptor, creating the dissociation phase.[32]

  • Regeneration: Inject a specific solution (e.g., low pH glycine) to strip all remaining bound peptide from the receptor, returning the signal to baseline and preparing the surface for the next injection.

  • Repeat Cycle: Repeat steps 3-5 for each concentration of the peptide.

  • Data Analysis: Fit the resulting set of sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (k𝒹), and the equilibrium dissociation constant (Kᴅ = k𝒹/kₐ).

Scientist's Note (Experience): A low Kᴅ value (e.g., in the nanomolar range) indicates high binding affinity. Comparing the Kᴅ of the N-methylated peptide to the non-methylated parent is the definitive measure of the modification's impact on target engagement. A significant increase in k𝒹 is often the cause of reduced affinity, indicating the complex is less stable.

Synthetic Considerations and Protocols

The incorporation of sterically hindered amino acids like N-Me-Phe-OtBu into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) presents significant challenges.[4] The steric bulk from both the N-methyl group and the Phe side chain hinders the nucleophilic attack required for amide bond formation.[6][33]

Challenges and Solutions
  • Low Reactivity: Standard coupling reagents (e.g., HBTU, HCTU) are often inefficient, leading to incomplete reactions and deletion sequences.[34]

  • Solution: Employ more powerful, specialized coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[][35] Microwave-assisted SPPS can also be used to drive difficult couplings to completion.[33]

  • Racemization: The harsh conditions required for coupling can increase the risk of epimerization at the alpha-carbon.

  • Solution: Keep pre-activation times to a minimum and use an appropriate base like Diisopropylethylamine (DIEA) instead of stronger, more nucleophilic bases.[35]

Protocol: SPPS Coupling of Fmoc-N-Me-Phe-OH

Objective: To efficiently couple Fmoc-N-Me-Phe-OH onto a resin-bound peptide chain during SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine.

  • Fmoc-N-Me-Phe-OH.

  • Coupling reagent: HATU.

  • Base: DIEA.

  • Solvent: N,N-Dimethylformamide (DMF).

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF. Remove the N-terminal Fmoc protecting group using a standard piperidine solution to expose the free amine. Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-Phe-OH and 4 equivalents of HATU in DMF.[34]

  • Activation: Add 8 equivalents of DIEA to the activation solution and mix for 1-5 minutes.[34] (Critical: Do not pre-activate for extended periods to minimize racemization) .

  • Coupling: Immediately add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a coupling completion test. The bromophenol blue test is recommended, as ninhydrin tests give a weak or false-negative result with secondary amines like N-methylated residues.[34]

  • Recoupling (if necessary): If the test indicates incomplete coupling, drain the resin and repeat steps 3-5 with a fresh solution of activated amino acid.

  • Washing: Once coupling is complete, thoroughly wash the resin with DMF to remove excess reagents before proceeding to the next deprotection/coupling cycle.

Conclusion

The strategic incorporation of N-Me-Phe into a peptide sequence is a high-impact modification for overcoming fundamental pharmacokinetic barriers in drug development. It reliably enhances metabolic stability by sterically shielding the peptide backbone from proteolytic enzymes and improves cell permeability by increasing lipophilicity. However, its effect on receptor binding is highly dependent on the specific peptide-receptor system and must be empirically validated, as the induced conformational constraints can either enhance or diminish biological activity. The synthetic challenges associated with coupling this sterically hindered residue are significant but can be overcome with optimized protocols using powerful coupling reagents. By systematically applying the principles and experimental workflows detailed in this guide, researchers can rationally design, synthesize, and evaluate N-methylated peptides, accelerating the development of more stable, bioavailable, and effective therapeutics.

References

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

  • Jackson, E., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]

  • Biondiba, J., et al. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry. [Link]

  • Pantoja-Hernández, M. A., et al. (2018). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Journal of the Mexican Chemical Society. [Link]

  • Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Hayashi, Y., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications. [Link]

  • Wang, W., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Li, P., & Wang, H. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules. [Link]

  • Ovadia, O., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]

  • Morimoto, J., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Chemical Science. [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]

  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Aapptec Peptides. (n.d.). N-Methyl amino acids. Aapptec. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Sun, D., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Bulletin of the Korean Chemical Society. [Link]

  • Anaspec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Xia, Y. Q., et al. (2022). An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. Analytical Chemistry. [Link]

  • Gertz, M., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. [Link]

  • He, C., & Hu, Y. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines. [Link]

  • Nieke, S., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Gertz, M., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]

  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Chatterjee, J., et al. (2007). Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Akamatsu, M., et al. (2004). Relationships between structure and high-throughput screening permeability of peptide derivatives and related compounds with artificial membranes. PubMed. [Link]

  • Fendler, W.-P., et al. (2018). Characterization of the receptor binding kinetics of PSMA-specific peptides by Surface Plasmon Resonance Spectroscopy. Journal of Nuclear Medicine. [Link]

  • SlideShare. (n.d.). caco-2 cell permeability, pampa membrane assays. SlideShare. [Link]

  • Li, Z., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. [Link]

  • Nieke, S., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Biron, E., et al. (2008). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

  • Rogers, J. M., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. PubMed. [Link]

  • Creative Proteomics. (2026). Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. YouTube. [Link]

  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Merck Millipore. [Link]

  • Nicoya. (2017). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

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Methodological & Application

Application Note: Overcoming Steric Hindrance in the Acylation of N-Me-Phe-OtBu During Peptide Chain Elongation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The incorporation of N-methylated amino acids, such as N-methyl-phenylalanine (N-Me-Phe), into peptide backbones is a highly effective strategy in modern drug development. N-methylation enhances metabolic stability by preventing proteolytic cleavage, increases lipophilicity for better cell permeability, and imposes conformational rigidity that can significantly improve target binding affinity[1].

However, coupling an incoming amino acid to the secondary amine of an N-methylated residue is notoriously difficult. The steric hindrance is severely exacerbated when the target is N-Me-Phe-OtBu (tert-butyl methyl-L-phenylalaninate). In this specific building block, the bulky C-terminal tert-butyl (OtBu) ester and the benzyl side chain physically block the nucleophilic trajectory of the secondary amine[2]. Standard coupling reagents (e.g., HBTU, DCC) generally fail in this context, leading to truncated sequences, low yields (<50%), and high rates of epimerization due to the prolonged reaction times required[1][3].

This application note details validated, high-efficiency solution-phase protocols for the acylation of N-Me-Phe-OtBu, focusing on the mechanistic causality behind reagent selection to ensure self-validating and high-yield chain elongation.

Mechanistic Causality: Reagent Selection

To successfully acylate the hindered secondary amine of N-Me-Phe-OtBu, highly reactive active esters must be generated, and the transition state of the coupling must be chemically stabilized.

  • The HATU/HOAt System: HATU is the gold standard for sterically hindered couplings[1]. It generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical mechanistic advantage of HOAt over HOBt is the presence of a nitrogen atom at position 7 of the pyridine ring. This nitrogen acts as an intramolecular base, hydrogen-bonding with the incoming sterically hindered secondary amine of N-Me-Phe-OtBu. This "neighboring group effect" accelerates the nucleophilic attack and stabilizes the transition state, allowing the coupling to proceed efficiently where others fail[1][2].

  • The BEP Reagent: 2-Bromo-1-ethyl pyridinium tetrafluoroborate (BEP) is a highly potent alternative specifically tailored for N-methylated peptide synthesis. BEP activates the carboxyl group rapidly and has been shown to achieve >90% yields for N-methylated couplings in under 2 hours at room temperature, without loss of optical purity[4].

Comparative Efficacy of Coupling Reagents

The following table summarizes the quantitative performance of various coupling reagents when acylating sterically hindered N-methylated secondary amines[1][4][5].

Coupling ReagentActivation TimeReaction Time (Secondary Amine)Relative YieldEpimerization Risk
HBTU / HOBt 5-10 min24-48 hoursLow (<50%)High
DCC / HOBt 15 min48-72 hoursLow-ModerateHigh
HATU / HOAt 5-10 min16-20 hoursHigh (>85%)Low
BEP 5 min1-2 hoursHigh (>90%)Very Low

Experimental Protocols

Note: Because N-Me-Phe-OtBu features a C-terminal tert-butyl protecting group, it is utilized in solution-phase peptide synthesis or fragment condensation. The following protocols are optimized for solution-phase chain elongation[2].

Protocol 1: Fmoc Deprotection to Yield Free N-Me-Phe-OtBu

In solution phase, standard piperidine deprotection can lead to difficult-to-remove adducts. Diethylamine is preferred for clean conversion[2].

  • Dissolution: Dissolve Fmoc-N-Me-Phe-OtBu in a solution of 40% diethylamine in acetonitrile (ACN).

  • Reaction: Stir the mixture at room temperature for exactly 2 hours[2].

  • Evaporation: Remove volatiles via rotary evaporation.

  • Co-evaporation: Re-dissolve the residue in fresh ACN and condense again. Repeat this process twice to ensure the complete removal of residual diethylamine.

  • Drying: Place the resulting clear oil under high vacuum for 2 hours. The free amine (N-Me-Phe-OtBu) is now ready for coupling[2].

Protocol 2: Chain Elongation via HATU/HOAt Coupling

This protocol outlines the coupling of an incoming Fmoc-protected amino acid (Fmoc-AA-OH) to the free secondary amine of N-Me-Phe-OtBu[2].

  • Pre-activation: In a dry flask, dissolve 1.5 equivalents of the incoming Fmoc-AA-OH, 1.5 equivalents of HATU, and 1.5 equivalents of HOAt in anhydrous DMF (approx. 10 mL per gram of amino acid).

  • Base Addition: Add 3.2 equivalents of N,N-Diisopropylethylamine (DIEA) to the mixture. Stir for 10 minutes at room temperature to form the OAt active ester[2].

  • Coupling: Dissolve 1.0 equivalent of the free N-Me-Phe-OtBu in a minimal volume of DMF. Add this dropwise to the pre-activated amino acid solution.

  • Reaction Time: Stir the solution continuously for 20 hours at room temperature. (Expert Insight: While primary amines couple in 4 hours, the severe steric bulk of the N-methyl and OtBu groups necessitates a 20-hour reaction time to ensure completion)[2].

  • Workup: Pour the reaction mixture into dilute aqueous HCl (1M) to quench. Extract the aqueous layer with three portions of diethyl ether (Et2O) or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with distilled water (4 times to remove DMF), saturated sodium bicarbonate, and brine[2].

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and condense under rotary evaporation. Purify the resulting dipeptide via flash chromatography (CH2Cl2/Et2O)[2].

Protocol 3: Rapid Alternative Coupling via BEP

For highly hindered sequences where HATU yields are insufficient, BEP can be utilized[4].

  • Preparation: Dissolve 1.0 equivalent of Fmoc-AA-OH and 1.0 equivalent of N-Me-Phe-OtBu in anhydrous CH2Cl2 (0.1 M concentration).

  • Activation: Add 1.1 equivalents of BEP reagent to the solution.

  • Base Addition: Add 3.2 equivalents of DIEA.

  • Reaction: Stir at room temperature for 1 to 2 hours. Monitor completion via LC-MS[4].

  • Workup: Perform standard aqueous workup as described in Protocol 2, Steps 5-7.

Analytical Validation

Critical Warning: Do not use the standard Kaiser (ninhydrin) test to monitor the presence of unreacted N-Me-Phe-OtBu. Secondary amines do not produce the characteristic deep blue color, leading to false negatives[5]. Self-Validating System: Instead, utilize the Bromophenol Blue test (which yields a blue-to-green color for incomplete couplings) or rely on LC-MS and TLC for precise reaction monitoring[5][6].

Workflow & Mechanistic Visualizations

Workflow Step1 1. Fmoc Deprotection (40% Diethylamine/ACN, 2h) Step2 2. Evaporation & Isolation of N-Me-Phe-OtBu Step1->Step2 Step3 3. Pre-activation of Fmoc-AA-OH (HATU, HOAt, DIEA, 10 min) Step2->Step3 Step4 4. Coupling Reaction (DMF, 20 hours, RT) Step3->Step4 Step5 5. Aqueous Workup (HCl, H2O, Brine washes) Step4->Step5 Step6 6. TLC/LC-MS Validation & Flash Chromatography Step5->Step6

Stepwise solution-phase workflow for the deprotection and acylation of N-Me-Phe-OtBu.

Mechanism Carboxyl Fmoc-AA-OH + HATU/DIEA ActiveEster OAt Active Ester (Highly Reactive) Carboxyl->ActiveEster Activation Transition 7-Aza Transition State (Intramolecular Base Catalysis) ActiveEster->Transition Amine N-Me-Phe-OtBu (Sterically Hindered Nucleophile) Amine->Transition Nucleophilic Attack Product Fmoc-AA-N(Me)-Phe-OtBu (Elongated Peptide) Transition->Product Peptide Bond Formation

Mechanistic pathway of HATU-mediated coupling demonstrating 7-aza transition state stabilization.

References

  • University of California San Diego / San Diego State University. Joint Doctoral Program Dissertation (2016): General Procedure for Peptide Coupling Using HATU/HOAt. eScholarship. [Link]

Sources

Application Notes and Protocols for the Acidic Deprotection of N-Methyl-L-phenylalanine tert-butyl ester (N-Me-Phe-OtBu)

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and practical protocols for the acidic deprotection of N-methyl-L-phenylalanine tert-butyl ester. This document emphasizes mechanistic understanding, procedural robustness, and the mitigation of common side reactions to ensure high-yield and high-purity outcomes.

Introduction: The Strategic Role of the tert-Butyl Ester Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in peptide and pharmaceutical development, the carboxylic acid functional group requires a robust and reliable protecting group. The tert-butyl (t-Bu) ester serves as an exemplary choice due to its pronounced stability across a wide range of chemical conditions, including basic and nucleophilic environments.[1] This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which effectively shields the carbonyl carbon from nucleophilic attack.[1]

Conversely, the unique electronic properties of the tert-butyl group—its ability to form a stable tertiary carbocation—render the ester linkage susceptible to cleavage under acidic conditions.[1] This attribute allows for selective and orthogonal deprotection, a cornerstone of modern synthetic strategy. This application note will specifically explore the nuances of removing the t-Bu ester from N-methyl-L-phenylalanine, a non-canonical amino acid derivative of increasing importance in medicinal chemistry.

The Mechanism of Acid-Catalyzed tert-Butyl Ester Deprotection

The cleavage of a tert-butyl ester under acidic conditions proceeds via a distinct AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is dictated by the ability of the alkyl group (in this case, tert-butyl) to form a stable carbocation.[2]

The process unfolds in a stepwise manner:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a Brønsted acid. This step increases the electrophilicity of the carbonyl carbon, although for t-butyl esters, the subsequent step diverges from the typical acyl-oxygen cleavage pathway seen in less sterically hindered esters.[3]

  • Formation of a Stable tert-Butyl Cation: The protonated ester undergoes a unimolecular cleavage of the alkyl-oxygen bond, resulting in the formation of a carboxylic acid and a relatively stable tertiary tert-butyl carbocation.[2][3]

  • Fate of the tert-Butyl Cation: The highly reactive tert-butyl cation can follow several pathways, primarily elimination to form isobutylene gas.[4] Alternatively, it can be trapped by a nucleophile.[5] In the presence of scavengers, the cation is quenched, preventing unwanted side reactions.[5]

.dot

Acidic Deprotection of tert-Butyl Ester Figure 1: Mechanism of AAL1 Deprotection N-Me-Phe-OtBu N-Me-Phe-OtBu Protonated_Ester Protonated Ester N-Me-Phe-OtBu->Protonated_Ester + H+ N-Me-Phe-OH N-Me-Phe-OH Protonated_Ester->N-Me-Phe-OH Unimolecular Cleavage tert-Butyl_Cation tert-Butyl Cation Protonated_Ester->tert-Butyl_Cation Unimolecular Cleavage Isobutylene Isobutylene tert-Butyl_Cation->Isobutylene - H+ H_plus_regenerated H+ H+ H+ Experimental_Workflow cluster_start Reaction Setup cluster_reaction Reaction Progress cluster_workup Workup & Isolation Start Dissolve N-Me-Phe-OtBu in Solvent Add_Acid Add Acidic Reagent (TFA, HCl, or HCOOH) Start->Add_Acid Stir Stir at Appropriate Temperature Add_Acid->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Monitor->Stir Incomplete Quench_Neutralize Quench/Neutralize Monitor->Quench_Neutralize Complete Extraction Aqueous Extraction Quench_Neutralize->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Purify Purify (if necessary) Dry_Concentrate->Purify

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of N-Me-Phe-OtBu

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming challenges associated with the incomplete deprotection of N-Methyl-Phenylalanine-tert-butyl ester (N-Me-Phe-OtBu). As a Senior Application Scientist, this resource is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles to ensure the successful synthesis of your target molecules.

I. Troubleshooting Guide: Diagnosing and Resolving Incomplete Deprotection

Incomplete removal of the tert-butyl (OtBu) ester from N-methylated phenylalanine is a common yet frustrating obstacle. This guide will walk you through a logical sequence of steps to identify the root cause and implement effective solutions.

Initial Assessment: Is My Deprotection Truly Incomplete?

Before optimizing reaction conditions, it's crucial to confirm that the issue is indeed incomplete deprotection and not another side reaction.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for monitoring reaction progress.[1][2] An incomplete reaction will typically show a peak for the starting material (N-Me-Phe-OtBu) and a peak for the desired product (N-Me-Phe).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide clear evidence of the tert-butyl group's presence or absence.[3][4][5] The characteristic singlet of the nine tert-butyl protons (around 1.4-1.5 ppm) will diminish as the reaction proceeds.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the presence of both the starting material and the product by their respective molecular weights.

Troubleshooting Workflow: A Step-by-Step Approach

If incomplete deprotection is confirmed, follow this workflow to systematically address potential causes.

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Step 1: Verify Reagent Quality

  • Trifluoroacetic Acid (TFA): TFA is hygroscopic and can absorb water over time, which can reduce its effectiveness.[6] Always use fresh, high-purity TFA.

  • Solvents: Ensure that solvents like Dichloromethane (DCM) are anhydrous. The presence of water can interfere with the acidic conditions required for deprotection.[7]

Step 2: Optimize Reaction Conditions

  • Increase Acid Equivalents: For sterically hindered substrates like N-methylated amino acids, a higher concentration of acid may be necessary.[8][9] Instead of a 20-50% TFA/DCM mixture, consider using neat TFA.[7][10]

  • Extend Reaction Time: Some deprotections may require longer reaction times to go to completion.[7] Monitor the reaction by HPLC at regular intervals (e.g., 1, 2, 4, and 6 hours).

  • Increase Temperature: Gently warming the reaction to 30-40°C can sometimes accelerate the deprotection.[7][11] However, be cautious as this can also increase the risk of side reactions.

Step 3: Modify the Solvent System

The choice of solvent can significantly impact the reaction rate. If DCM is not effective, consider switching to neat TFA or using HCl in dioxane, which can be a more potent deprotecting agent.[7][12]

Step 4: Address Potential Side Reactions with Scavengers

The deprotection of tert-butyl esters proceeds through the formation of a stable tert-butyl cation.[13][14] This reactive intermediate can alkylate nucleophilic residues, particularly the electron-rich phenyl ring of phenylalanine.

  • Common Scavengers: To prevent this, add a "cation scavenger" to the reaction mixture.[7][15]

    • Triisopropylsilane (TIS): A very effective scavenger.

    • Anisole or Thioanisole: Also commonly used to trap carbocations.[16]

    • Water: Can also act as a scavenger, but use with caution as it can affect the acidity of the reaction medium.[17]

A typical scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[15]

Step 5: Consider Alternative Deprotection Methods

If strong acid conditions are still proving problematic, either due to incomplete reaction or degradation of your product, consider these alternative methods:

  • Lewis Acids: Zinc bromide (ZnBr₂) in DCM has been shown to be effective for the chemoselective deprotection of tert-butyl esters, sometimes in the presence of other acid-labile groups.[18][19]

  • Thermal Deprotection: In some cases, heating the substrate in a suitable solvent can induce thermolytic cleavage of the tert-butyl group without the need for acidic reagents.[7][20]

II. Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of N-Me-Phe-OtBu more challenging than its non-methylated counterpart?

The presence of the methyl group on the nitrogen atom introduces significant steric hindrance around the ester carbonyl.[8] This can impede the approach of the acid catalyst, slowing down the rate of protonation and subsequent cleavage of the tert-butyl group.

Q2: I see a side product with a mass increase of +56 amu. What is it and how can I prevent it?

A +56 Da mass addition is a clear indication of tert-butylation of your product.[9] The tert-butyl cation generated during deprotection has alkylated the phenyl ring of your N-Me-Phe. To prevent this, you must use a scavenger as described in Step 4 of the troubleshooting guide.

Q3: Can I use standard Boc deprotection conditions for removing the OtBu group?

Yes, the conditions for removing a tert-butyl ester are very similar to those for removing a Boc (tert-butyloxycarbonyl) protecting group from an amine.[14][] Both rely on strong acid to generate a stable tert-butyl cation. Therefore, troubleshooting guides for Boc deprotection are often relevant.[7][15]

Q4: How do I remove residual TFA from my product after deprotection?

Residual TFA can be difficult to remove completely by simple evaporation. Co-evaporation with a non-polar solvent like toluene or isopropanol can be effective.[7] Alternatively, if your product is stable to basic conditions, a mild aqueous bicarbonate wash during workup can neutralize the TFA, followed by extraction with an organic solvent.

Q5: Are there any milder acidic conditions I can try before resorting to Lewis acids or thermal methods?

You could try using aqueous phosphoric acid, which has been reported as a greener and milder alternative for cleaving tert-butyl esters.[13] Another option is to generate HCl in situ by adding oxalyl chloride to methanol.[7][9]

III. Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM
  • Dissolve the N-Me-Phe-OtBu (1 equivalent) in Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-4 hours).[7]

  • Remove the solvent and excess TFA in vacuo.

  • Co-evaporate with toluene (2-3 times) to remove residual TFA.

Protocol 2: Deprotection with Neat TFA and Scavengers
  • Dissolve the N-Me-Phe-OtBu (1 equivalent) in neat Trifluoroacetic acid (TFA).

  • Add Triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at room temperature.

  • Monitor the reaction by HPLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Isolate the product by filtration or centrifugation.

Protocol 3: Deprotection using Zinc Bromide (Lewis Acid)
  • To a stirred solution of N-Me-Phe-OtBu (1 mmol) in dichloromethane (5 mL), add Zinc Bromide (ZnBr₂) (500 mol %).[19]

  • Stir the suspension at room temperature for 24 hours.[19]

  • Add water (20 mL) and stir for an additional 2 hours.[19]

  • Separate the organic phase and extract the aqueous layer twice with dichloromethane.[19]

  • Combine the organic portions, dry over sodium sulfate, filter, and evaporate to yield the product.[19]

IV. Data Presentation

Table 1: Common Deprotection Conditions and Considerations

Reagent/ConditionTypical ConcentrationTemperatureKey Considerations
TFA in DCM20-50% (v/v)0°C to RTStandard starting point; may be too slow for N-methylated substrates.[14]
Neat TFA100%RTMore forceful; increases reaction rate but also risk of side reactions.[10]
HCl in Dioxane4MRTA strong alternative to TFA.[12]
TFA with Scavengers95% TFA, 2.5% TIS, 2.5% H₂ORTEssential for preventing tert-butylation side products.[15]
ZnBr₂ in DCM5 equivalentsRTMilder, chemoselective option; longer reaction times may be needed.[18][19]
Thermal (Reflux)Varies with solventElevatedReagent-free; suitable for acid-sensitive molecules.[20]

V. References

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC. National Center for Biotechnology Information. [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. Wiley Online Library. [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Reagent-free continuous thermal tert-butyl ester deprotection. PubMed. [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC. National Center for Biotechnology Information. [Link]

  • TFA Deprotection: Organic Chemistry Study Guide. Fiveable. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. International Journal of Science and Research. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Royal Society of Chemistry. [Link]

  • Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT. JKU ePUB. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. [Link]

  • [HPLC for the diagnosis and monitoring of phenylketonuria and ketoaciduria]. PubMed. [Link]

  • Methods for Removing the Fmoc Group. Springer. [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. ResearchGate. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. ResearchGate. [Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing. [Link]

  • Trifluoroacetamides. Organic Chemistry Portal. [Link]

  • Synthesis of N-Alkyl Amino Acids. Wiley Online Library. [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]

  • The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC. National Center for Biotechnology Information. [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer. [Link]

  • (PDF) Monitoring of Phenylalanine Levels in Patients with Phenylketonuria Using Dried Blood Spots: a Comparison of Two Methods. ResearchGate. [Link]

  • 1H NMR Metabolite Monitoring during the Differentiation of Human Induced Pluripotent Stem Cells Provides New Insights into the Molecular Events That Regulate Embryonic Chondrogenesis. MDPI. [Link]

Sources

Technical Support Center: Preventing Diketopiperazine (DKP) Formation with N-Me-Phe-OtBu

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting the notorious 2,5-diketopiperazine (DKP) side reaction when synthesizing peptides containing N-methyl-phenylalanine tert-butyl ester (N-Me-Phe-OtBu).

Part 1: FAQs – The Mechanistic Causality of DKP Formation

Q1: Why is the N-Me-Phe-OtBu dipeptide so susceptible to DKP formation despite the bulky tert-butyl ester? A1: DKP formation is an intramolecular aminolysis reaction where the N-terminal free amine attacks the C-terminal ester. While a tert-butyl (OtBu) ester provides significant steric hindrance that normally slows down nucleophilic attack, the presence of the N-methyl group on Phenylalanine drastically alters the thermodynamics of the peptide bond. N-methylation lowers the energy barrier between the trans and cis conformations. The cis conformer brings the N-terminal amine and the C-terminal carbonyl into extreme spatial proximity, creating a highly entropically favored transition state for cyclization. This proximity effect overrides the steric bulk of the OtBu group, leading to rapid DKP formation upon deprotection[1].

Q2: Does the sequence matter? Which amino acids preceding N-Me-Phe cause the most DKP? A2: Yes, sequence plays a critical role. If the N-terminal amino acid (the one undergoing deprotection) is sterically unhindered (e.g., Glycine or Alanine) or is a Proline, the rate of DKP formation accelerates exponentially. For instance, H-Gly-N-Me-Phe-OtBu will cyclize into a DKP much faster than H-Val-N-Me-Phe-OtBu because the bulky valine side chain sterically impedes the nucleophilic attack[2].

Q3: How does the choice of Fmoc deprotection reagent influence this side reaction? A3: Standard Fmoc deprotection uses 20% piperidine in DMF. Piperidine is a strong secondary amine that not only removes the Fmoc group but also acts as a general base catalyst, enhancing the nucleophilicity of the newly freed N-terminal amine. This catalyzes the intramolecular attack on the OtBu ester. Using milder bases or incorporating acidic additives can keep the amine partially protonated, suppressing its nucleophilicity until the next coupling step[1].

DKP_Mechanism A Fmoc-Xaa-N-Me-Phe-OtBu (Protected Dipeptide) B Deprotection (Piperidine/DBU) A->B C H-Xaa-N-Me-Phe-OtBu (Trans Conformer) B->C Fast D H-Xaa-N-Me-Phe-OtBu (Cis Conformer) C->D Isomerization (N-Me Promoted) E Intermolecular Coupling (Next AA + HATU) C->E F Intramolecular Attack (Nucleophilic Aminolysis) D->F G Desired Tripeptide (Successful Elongation) E->G Kinetic Control H Diketopiperazine (DKP) + t-Butanol F->H Thermodynamic Trap

Logical relationship between peptide elongation and DKP formation driven by N-methylation.

Part 2: Troubleshooting & Quantitative Data

Issue: Low yield of the desired tripeptide and the presence of a mass corresponding to [M - OtBu - H2O] in LC-MS analysis. Diagnosis: This is the classic mass signature of DKP formation. The dipeptide has cyclized, ejecting tert-butanol and water (from the lost protecting groups/bonds).

To successfully prevent DKP, the rate of intermolecular coupling (acylation of the free amine) must outcompete the rate of intramolecular cyclization. The table below illustrates how different conditions impact this kinetic race.

Table 1: Quantitative Comparison of DKP Formation Rates

(Model Sequence: H-Gly-N-Me-Phe-OtBu)

Deprotection / Coupling ConditionTemperatureTime to 50% DKP ConversionTripeptide Yield
20% Piperidine in DMF (Standard)25°C< 10 minutes< 20%
20% Piperidine + 0.1M HOBt25°C45 minutes~ 65%
2% DBU / 5% Piperazine in NMP25°C> 2 hours~ 85%
Simultaneous Deprotection-Coupling0°CN/A (Trapped instantly)> 95%

(Note: Data synthesized from optimized Fmoc-removal strategies and in situ acylation protocols[1][2][3].)

Part 3: Step-by-Step Methodologies for DKP Prevention

Method A: The Simultaneous Deprotection-Coupling (In Situ Acylation) Protocol

This is the most robust, self-validating method for highly prone sequences. By adding the deprotection reagent after the pre-activated next amino acid is already in solution, the reactive nucleophilic species is trapped the exact moment it is generated, leaving zero time for DKP formation[3].

Step-by-Step Workflow:

  • Pre-activation: In a dry vial, dissolve the next Fmoc-protected amino acid (Fmoc-Xaa-OH, 3.0 eq) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq) and stir for 2 minutes at 0°C to form the highly reactive active ester.

  • Substrate Preparation: Dissolve the protected dipeptide (Fmoc-Yyy-N-Me-Phe-OtBu, 1.0 eq) in a minimal volume of DMF and cool to 0°C.

  • Simultaneous Addition: Transfer the pre-activated Fmoc-Xaa-OH solution directly into the Fmoc-Yyy-N-Me-Phe-OtBu solution.

  • Deprotection/Trapping: Immediately add a mild deprotection cocktail (e.g., 2% DBU / 5% piperazine in NMP) to the mixture while strictly maintaining the temperature at 0°C.

  • Reaction: Stir for 30 minutes at 0°C, then allow the reaction to warm to room temperature for 1 hour. The free amine is acylated by the HATU-ester the moment the Fmoc group falls off.

  • Workup: Quench the reaction with 10% aqueous citric acid, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

Workflow Step1 1. Pre-activate Next AA (HATU/DIPEA) at 0°C Step2 2. Mix with Fmoc-Dipeptide-OtBu Step1->Step2 Step3 3. Add Mild Base (2% DBU / 5% Piperazine) Step2->Step3 Step4 4. In Situ Acylation (Amine trapped instantly) Step3->Step4

Experimental workflow for simultaneous deprotection-coupling to prevent DKP formation.

Method B: Optimized Mild Deprotection Protocol

If simultaneous coupling is chemically incompatible with your specific building blocks, use this optimized deprotection strategy to widen the kinetic window before cyclization occurs[1].

Step-by-Step Workflow:

  • Acid-Buffered Deprotection: Treat the Fmoc-Yyy-N-Me-Phe-OtBu with a modified cocktail of 20% piperidine containing 0.1 M HOBt in DMF for exactly 2 × 3 minutes at 15°C. The HOBt acts as a weak acid to suppress base-catalyzed cyclization.

  • Rapid Reagent Removal: Instantly evaporate the solvent under high vacuum (if volume is small) or crash out the product in cold diethyl ether to rapidly separate the secondary amine (piperidine) from the dipeptide.

  • Immediate Coupling: Resuspend the crude dipeptide in DMF at 0°C and immediately add the pre-activated symmetric anhydride or highly reactive acid fluoride of the next amino acid.

References

  • RSC Publishing. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Chemical Communications.[Link]

  • Wang, J., et al. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC / National Institutes of Health.[Link]

Sources

Technical Support Center: Optimizing TFA Cleavage for N-Me-Phe & OtBu-Containing Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing peptides that incorporate both N-methylated amino acids (like N-Me-Phe) and tert-butyl (OtBu) protecting groups presents a unique synthetic paradox. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their cleavage workflows.

FAQ 1: The "Cleavage Catch-22"

Q: Why do I get low yields and highly fragmented products when cleaving peptides containing N-Me-Phe and OtBu groups?

A: You are encountering the fundamental "Cleavage Catch-22" of N-methylated peptide synthesis. OtBu ester protecting groups (commonly found on Asp, Glu, or the C-terminus) require highly acidic conditions (typically 95% Trifluoroacetic acid, TFA) and sufficient time to generate and release the tert-butyl cation.

However, N-methylated peptide bonds are highly labile to prolonged TFA exposure. The steric bulk and altered hydrogen-bonding profile of the N-methyl group force the peptide bond into conformations that are susceptible to acid-catalyzed hydrolysis. As established in the literature, this fragmentation proceeds via an oxazolone-like intermediate, leading to the rapid cleavage of the peptide backbone ()[1]. Consequently, standard 2-hour room-temperature cleavage protocols will successfully remove the OtBu group but will simultaneously destroy the N-Me-Phe peptide backbone ()[2].

Mechanism A Peptide with N-Me-Phe & OtBu Groups B 95% TFA Addition (Protonation) A->B C tert-Butyl Cation Release (OtBu Deprotection) B->C Desired Pathway D Oxazolone-like Intermediate Formation at N-Me-Phe B->D Acid-Labile Side Reaction E Fully Deprotected Intact Peptide C->E F Backbone Fragmentation (N-alkyl-OH + H-X-R2) D->F

Mechanistic divergence during TFA cleavage of N-methylated peptides.

FAQ 2: Optimizing the Cleavage Cocktail

Q: How can I optimize the cleavage conditions to ensure complete OtBu removal without fragmenting the N-Me-Phe backbone?

A: The solution lies in precise temperature modulation. By initiating the cleavage at 0 °C, you suppress the thermal activation energy required for the oxazolone-mediated backbone cleavage, while still allowing the highly favorable protonation and release of the OtBu ester. Gradual warming to 15 °C ensures complete deprotection without exposing the peptide to room temperature (25 °C), where fragmentation accelerates exponentially.

Quantitative Impact of Cleavage Conditions
Cleavage ProtocolTemperature ProfileTimeOtBu Deprotection (%)Intact Backbone (%)Major Side Product
Standard TFA 25 °C (Constant)120 min>99%<40%Backbone Fragmentation
Low-TFA (1%) 25 °C (Constant)120 min<5%>95%Incomplete OtBu Cleavage
Cold-Start TFA 0 °C → 15 °C90 min>95%>85%Minimal
Heated TFA 40 °C (Constant)30 min>99%<10%Severe Fragmentation

Table 1: Comparative analysis of cleavage conditions on N-Me-Phe/OtBu peptide integrity.

The Self-Validating "Cold-Start" Cleavage Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Validation Checkpoint: Before scaling up, perform a micro-cleavage time-course. Aliquot 10 mg of resin into three tubes. Quench at 45, 60, and 90 minutes. Analyze via LC-MS to plot the intersection of OtBu removal (decreasing +56 Da peaks) and backbone fragmentation (increasing des-X peaks). The optimal protocol is reached when the +56 Da peak drops below 5% relative abundance, which must precede the appearance of fragmentation peaks.

Step-by-Step Methodology:

  • Resin Preparation: Wash the peptidyl-resin (0.1 mmol scale) thoroughly with DCM (3 × 5 mL) to remove residual DMF. DMF is basic and will locally neutralize TFA, causing uneven cleavage rates. Dry under nitrogen for 15 minutes.

  • Cocktail Preparation: Prepare 10 mL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O). Note: If the sequence contains Met or Trp, use Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT). Pre-chill the cocktail in an ice bath (0 °C) for 15 minutes.

  • Cold-Start Incubation: Add the chilled cocktail to the dried resin. Agitate gently in the ice bath (0 °C) for exactly 30 minutes.

  • Gradual Warming: Transfer the reaction vessel to a temperature-controlled shaker set to 15 °C. Agitate for an additional 60 minutes.

  • Rapid Quenching: Filter the cleavage solution directly into 40 mL of pre-chilled (-20 °C) diethyl ether. This rapidly precipitates the peptide and dilutes the TFA, instantly halting acidolysis. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

Workflow S1 1. Swell Resin (DCM, 15 min) S2 2. Pre-chill Cocktail (95% TFA/TIS/H2O to 0°C) S1->S2 S3 3. Cold Incubation (0°C for 30 min) S2->S3 S4 4. Gradual Warming (15°C for 60 min) S3->S4 S5 5. Rapid Filtration & Ether Precipitation S4->S5

Step-by-step cold-start TFA cleavage workflow for N-methylated peptides.

FAQ 3: Troubleshooting Side Reactions

Q: My LC-MS shows a mass corresponding to the loss of the first two amino acids (des-X-Y) and a cyclic byproduct. What is this?

A: This is Diketopiperazine (DKP) formation. While primarily a base-catalyzed side reaction during Fmoc deprotection, the presence of N-Me-Phe at position 1 or 2 significantly lowers the activation energy for this reaction. The N-methyl group favors the cis-amide bond conformation, bringing the N-terminal free amine into close spatial proximity with the ester/amide carbonyl of the second residue. This triggers a nucleophilic attack, cleaving the first two amino acids as a cyclic DKP ()[3]. Solution: If N-Me-Phe is at position 2, avoid leaving the N-terminal amine unprotected for extended periods. Use highly reactive coupling reagents (e.g., HATU/HOAt) for the subsequent amino acid to rapidly acylate the amine before it can cyclize.

Q: I am seeing +56 Da adducts on my peptide mass, but I know the OtBu group was cleaved. What happened?

A: This is tert-butyl (tBu) cation re-alkylation. When the OtBu group is cleaved, it releases a highly reactive t-butyl carbocation. The steric bulk of N-Me-Phe can alter the local secondary structure of the peptide, sometimes creating a hydrophobic pocket that traps the tBu cation near susceptible nucleophilic residues (like Trp, Tyr, or Met). Solution: Ensure the use of Triisopropylsilane (TIS) as a highly effective carbocation scavenger. If the issue persists, switch to a cocktail with multiple nucleophilic scavengers (e.g., Reagent K) to outcompete the peptide for the tBu cation.

References
  • Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182-189. URL: [Link]

  • Uemura, T., et al. (2022). Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides. Journal of Medicinal Chemistry, 65(18), 12200-12211. URL:[Link]

  • Wang, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46800-46807. URL:[Link]

Sources

Resolving solubility issues with N-Me-Phe-otbu in DMF and DCM

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving solubility challenges with N-methyl-L-phenylalanine tert-butyl ester (N-Me-Phe-OtBu). This guide is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered and hydrophobic amino acid derivative in their workflows. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Section 1: Core Concepts & Physicochemical Profile

Understanding the structure of N-Me-Phe-OtBu is the first step in troubleshooting its solubility. The molecule combines three key features that dictate its behavior in solution:

  • N-methylation: The methyl group on the alpha-amino nitrogen introduces significant steric hindrance and increases hydrophobicity. This modification is often used to enhance proteolytic stability and membrane permeability in peptides.[1]

  • Phenylalanine side-chain: The benzyl group is inherently non-polar and hydrophobic, contributing significantly to the molecule's low affinity for aqueous media.[2]

  • Tert-butyl (OtBu) ester: This C-terminal protecting group further increases the molecule's lipophilicity and makes it soluble in organic solvents but not water.[3][4]

Collectively, these features render N-Me-Phe-OtBu a highly hydrophobic and non-polar compound, for which polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the standard choice.[5][6]

Table 1: Physicochemical Properties of N-Me-Phe-OtBu and Related Analogues

Property Value / Observation Source(s)
Molecular Formula C₁₄H₂₁NO₂ N/A
Molecular Weight 235.33 g/mol N/A
Appearance Typically a white to off-white solid or oil. [3][4]
General Solubility Soluble in organic solvents like DMF, DCM, Methanol. Insoluble in water. [3][5]
Key Structural Features N-methyl group, Phenylalanine side-chain, C-terminal tert-butyl ester. [7]
Analogue Solubility Fmoc-N-Me-Phe-OH is soluble in DMF.

| Analogue Solubility | Boc-Phe-OMe is soluble in Methanol and Dichloromethane. |[3] |

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve N-Me-Phe-OtBu in fresh, anhydrous DMF/DCM and it's not dissolving or the solution is cloudy. What's the primary cause?

A1: This is a common issue that typically points to one of three factors:

  • Concentration: You may be exceeding the solubility limit of the compound at room temperature. N-Me-Phe-OtBu, while soluble in these solvents, has a finite saturation point.

  • Water Contamination: Even small amounts of water in your "anhydrous" solvent can significantly decrease the solubility of highly hydrophobic compounds. Ensure your solvent is from a freshly opened bottle or has been properly dried.

  • Aggregation: Hydrophobic molecules can self-associate via intermolecular forces, leading to the formation of small aggregates that are slow to dissolve and may cause cloudiness.[8] This is a precursor to precipitation.

Q2: What is a safe starting concentration for N-Me-Phe-OtBu in DMF or DCM for peptide coupling reactions?

A2: For peptide synthesis, a standard concentration range for activated amino acids is 0.3 M to 0.5 M. We recommend starting at the lower end of this range, for example, 0.2 M to 0.3 M , to ensure complete dissolution before initiating the reaction. Always perform a small-scale solubility test before committing your entire batch of material.[9]

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gentle warming can be an effective strategy. Heating the solution to 35-40°C can increase the kinetic energy of the solvent and solute molecules, helping to break up aggregates and overcome the energy barrier to dissolution.[9] However, avoid excessive heat, as it could potentially lead to degradation over extended periods, though N-Me-Phe-OtBu is a relatively stable compound.

Q4: Is sonication a recommended method for dissolving N-Me-Phe-OtBu?

A4: Absolutely. Sonication is a highly effective and recommended technique.[10] It uses high-frequency sound waves to create micro-cavitations in the solvent, which physically break apart solid particles and aggregates, significantly accelerating the dissolution process without generating excessive heat.

Q5: Are there any co-solvents that can improve solubility in DMF or DCM?

A5: While DMF and DCM are excellent primary solvents, adding a small percentage of a different co-solvent can sometimes help.

  • For DMF: Adding 5-10% of Dimethyl Sulfoxide (DMSO) can sometimes enhance the solubility of very hydrophobic compounds.[9]

  • For DCM: DCM has lower polarity than DMF. Adding a small amount of DMF (if compatible with your reaction chemistry) can increase the overall polarity and solvating power of the mixture. Always ensure the co-solvent is compatible with your downstream application.

Section 3: Troubleshooting Guides
Guide 1: Systematic Approach to Solubilization

Follow this workflow to methodically resolve solubility issues, minimizing the risk of material loss or reaction failure.

start Start: Weigh N-Me-Phe-OtBu add_solvent Add 50% of required anhydrous DMF or DCM start->add_solvent vortex Vortex at Room Temp for 2-3 minutes add_solvent->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate for 5-10 minutes check1->sonicate No add_rest Add remaining solvent to reach final volume check1->add_rest Yes check2 Is solution clear? sonicate->check2 warm Warm gently to 35-40°C with stirring check2->warm No check2->add_rest Yes check3 Is solution clear? warm->check3 check3->add_rest Yes fail Troubleshoot Further: - Verify solvent quality - Reduce concentration - Consider co-solvent check3->fail No success Success: Solution Ready for Use add_rest->success

Caption: Troubleshooting workflow for dissolving N-Me-Phe-OtBu.

Guide 2: Addressing Precipitation During a Reaction

Scenario: Your N-Me-Phe-OtBu solution was clear, but after adding other reagents (e.g., coupling agents, base), it became cloudy or a precipitate formed.

Causality: This often happens when the addition of another reagent changes the properties of the solvent system. For example, some bases or salt byproducts may be less soluble in DCM or DMF, or their presence can "salt out" the N-Me-Phe-OtBu by reducing its effective solubility.

Mitigation Strategy:

  • Increase Solvent Volume: The simplest first step is to add more of the primary solvent (DMF or DCM) to dilute all components and potentially bring everything back into solution.

  • Temperature/Sonication: As with initial dissolution, gentle warming or sonication can help re-dissolve precipitates.

  • Order of Addition: In future experiments, modify the order of reagent addition. It is often best practice to have the amino acid fully dissolved before adding coupling reagents and, finally, the base, ensuring the solution is well-stirred throughout.[1]

Section 4: Key Experimental Protocols
Protocol 1: Small-Scale Solubility Test

Objective: To determine the maximum practical solubility in a given solvent before committing a large quantity of material.

Methodology:

  • Weigh approximately 5-10 mg of N-Me-Phe-OtBu into a small, dry glass vial.

  • Add the solvent (e.g., DMF) dropwise in known increments (e.g., 10 µL) using a micropipette.

  • After each addition, vortex the vial thoroughly for 30-60 seconds.

  • Continue adding solvent until the solid is completely dissolved and the solution is perfectly clear.

  • Calculate the concentration (e.g., in mg/mL or Molarity) to establish a reliable upper limit for your experiments.

Protocol 2: Preparation of a Stock Solution (e.g., 0.3 M in DMF)

Objective: To prepare a clear, ready-to-use stock solution for peptide synthesis.

Materials:

  • N-Me-Phe-OtBu (MW: 235.33 g/mol )

  • Anhydrous DMF

  • Sterile, dry glassware (e.g., volumetric flask)

  • Magnetic stirrer and stir bar or sonicator

Methodology:

  • Calculate the required mass of N-Me-Phe-OtBu. For 10 mL of a 0.3 M solution: 0.3 mol/L * 0.010 L * 235.33 g/mol = 0.706 g.

  • Weigh 706 mg of N-Me-Phe-OtBu and add it to a 10 mL volumetric flask.

  • Add approximately 7-8 mL of anhydrous DMF to the flask.

  • Stir the mixture with a magnetic stir bar or place the flask in a sonicator bath.

  • If dissolution is slow, gently warm the flask to 35-40°C while stirring.

  • Once the solid is completely dissolved and the solution is clear, allow it to cool to room temperature.

  • Carefully add DMF to the 10 mL mark. Invert the flask several times to ensure homogeneity.

  • Store the solution under an inert atmosphere (e.g., argon or nitrogen) and protect it from moisture.

By applying these principles and protocols, you will be well-equipped to overcome the solubility challenges associated with N-Me-Phe-OtBu, ensuring the success and reproducibility of your synthetic endeavors.

References
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. Retrieved March 27, 2026, from [Link]

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. Retrieved March 27, 2026, from [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. Retrieved March 27, 2026, from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved March 27, 2026, from [Link]

  • Wang, Y., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 59(3), 335-339. Retrieved March 27, 2026, from [Link]

  • Kertes, A. S. (Ed.). (1985).
  • Po, H. N., et al. (1979). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. Journal of Biological Chemistry, 254(14), 6560-6565.
  • Jouyban, A. (2010). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K.

Sources

Safety Operating Guide

N-Me-Phe-otbu proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of N-Me-Phe-otbu Waste

As a Senior Application Scientist, I frequently observe laboratories mishandling non-natural amino acid derivatives. N-Methyl-L-phenylalanine tert-butyl ester (N-Me-Phe-otbu) is a critical building block in peptide synthesis, prized for imparting proteolytic stability via N-methylation and providing orthogonal C-terminal protection. However, the very chemical properties that make it useful—specifically its acid-labile tert-butyl group—create unique logistical and safety challenges during disposal.

This guide provides a self-validating, mechanistic approach to N-Me-Phe-otbu disposal, ensuring your laboratory maintains strict environmental compliance and operational safety.

Chemical Profile & Hazard Causality

While pure N-Me-Phe-otbu is generally classified as a standard skin and eye irritant under the [1], its waste streams are highly reactive.

The Mechanistic Danger: The primary hazard does not stem from the amino acid backbone, but from the tert-butyl (tBu) ester. During peptide synthesis, the tBu group is cleaved using concentrated strong acids, typically Trifluoroacetic Acid (TFA). This cleavage generates trifluoroacetate salts, tert-butyl cations, and isobutylene gas .

If a technician disposes of unreacted N-Me-Phe-otbu or its cleavage mixture into a tightly sealed waste carboy, the continuous evolution of isobutylene gas will rapidly pressurize the vessel. Furthermore, mixing this acidic waste with basic deprotection streams (e.g., piperidine) triggers a violent exothermic neutralization. Understanding this causality is the foundation of our segregation protocols.

Waste Segregation & Routing Logic

According to [2], laboratory waste must be segregated at the point of generation. For N-Me-Phe-otbu, routing depends entirely on its physical state and the solvent matrix it is dissolved in.

  • Solid Waste: Unused pure powder, contaminated weighing paper, and empty vials.

  • Halogenated Liquid Waste: Coupling reaction mother liquors containing Dichloromethane (DCM) or Chloroform.

  • Non-Halogenated Liquid Waste: Wash streams containing Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), strictly separated from acids.

  • Acidic Organic Waste: TFA cleavage cocktails containing cleaved tBu fragments.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: you must verify the state of the waste before proceeding to the next step.

Protocol A: Disposal of Expired or Spilled Pure Powder
  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. Self-Validation: Perform a visual and tactile stretch test of gloves to ensure no micro-tears exist before handling the powder.

  • Containment: Use a static-free brush to gently sweep up the powder. Do not use water. Causality: Adding water to the hydrophobic ester creates a slippery, difficult-to-clean slurry that spreads the organic contamination.

  • Collection: Transfer the powder into a wide-mouth, sealable polyethylene container. Label it strictly as "Solid Hazardous Waste - Toxic Organic Solid."

  • Decontamination: Wipe the spill area with an isopropanol-dampened microfiber cloth. Dispose of the cloth in the same solid waste container.

Protocol B: Disposal of Liquid Reaction Mother Liquors
  • Stream Identification: Check the solvent matrix. If the mixture contains >1% DCM, route it to the Halogenated Waste carboy. If it contains TFA, route it to the Acidic Waste carboy.

  • The Venting Step (Critical): For any waste containing N-Me-Phe-otbu and TFA, transfer the liquid to the Acidic Waste carboy inside a fume hood. Leave the cap loosely threaded for a minimum of 2 hours.

    • Self-Validation: Visually inspect the liquid for micro-bubbles. Do not tightly seal the container until all visible gas evolution (isobutylene) has ceased.

  • Neutralization Check: Never mix this stream with Fmoc-deprotection waste (piperidine). Causality: The acid-base reaction will boil the residual solvents, aerosolizing toxic peptide fragments and coupling agents (e.g., HATU).

  • Final Labeling: Affix a standardized waste tag. Example: "Liquid Waste: DMF 80%, DCM 15%, N-Me-Phe-otbu <1%, HATU <1%".

Quantitative Waste Compatibility

To prevent dangerous cross-contamination, adhere to the following compatibility matrix based on [3].

Waste StreamPrimary ComponentsCritical IncompatibilitiesMax Fill LimitContainer Material
Solid Waste N-Me-Phe-otbu powder, plasticsStrong oxidizers, liquid acids80% capacityHigh-Density Polyethylene (HDPE)
Halogenated Org. DCM, Chloroform, N-Me-Phe-otbuAlkali metals, strong bases90% capacityGlass or PTFE-lined HDPE
Non-Halogenated DMF, NMP, MethanolHalogenated solvents, Acids90% capacityHDPE
Acidic Organic TFA, TIPS, tBu-cleavage productsPiperidine, Cyanides, Bleach75% (Allow expansion)Vented HDPE

Operational Workflow Diagram

The following decision tree dictates the immediate routing of N-Me-Phe-otbu waste at the bench.

WasteRouting Start N-Me-Phe-otbu Waste Generated State Physical State? Start->State Solid Solid Waste (Pure Powder/Spills) State->Solid Solid Liquid Liquid Mixture (Reaction Liquors) State->Liquid Liquid SolidBin Solid Hazardous Waste (Incineration Routing) Solid->SolidBin Halogen Contains Halogens? (e.g., DCM >1%) Liquid->Halogen HaloWaste Halogenated Organic Waste Halogen->HaloWaste Yes AcidBase Contains Strong Acids? (e.g., TFA) Halogen->AcidBase No AcidWaste Acidic Organic Waste (Vent before sealing) AcidBase->AcidWaste Yes NonHaloWaste Non-Halogenated Organic Waste AcidBase->NonHaloWaste No

Decision tree for the segregation and routing of N-Me-Phe-otbu laboratory waste.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (29 CFR 1910.1200)." United States Department of Labor. URL: [Link]

  • Environmental Protection Agency (EPA). "Managing Hazardous Waste at Academic Entities." United States Environmental Protection Agency. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL: [Link]

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling N-Me-Phe-otbu

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug development and peptide synthesis, the safe handling of specialized reagents is paramount. This guide provides essential, field-tested guidance on the appropriate personal protective equipment (PPE) for handling N-Methyl-L-phenylalanine tert-butyl ester (N-Me-Phe-otbu), a valuable amino acid derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are necessary, thereby fostering a culture of safety and scientific integrity within your laboratory.

While N-Me-Phe-otbu is not classified as a hazardous material, and its toxicological properties have not been fully investigated, prudent laboratory practice dictates treating all chemical substances with a baseline level of caution.[1][2][3][4] The primary potential hazards associated with this and similar solid amino acid derivatives are mechanical irritation to the eyes and respiratory tract from dust, and potential skin irritation upon prolonged contact.[5] This guide is structured to provide a comprehensive framework for risk mitigation.

Core Principles of Protection: A Risk-Based Approach

The selection of PPE should always be informed by a thorough risk assessment of the specific procedures being undertaken. For N-Me-Phe-otbu, which is typically a white to off-white solid powder, the primary routes of potential exposure are inhalation of dust and direct contact with the skin and eyes.[6][7][8]

Engineering Controls as the First Line of Defense

Before considering PPE, it is crucial to implement appropriate engineering controls to minimize exposure at the source.

  • Ventilation: All handling of N-Me-Phe-otbu powder should be conducted in a well-ventilated area.[3][9][10] For procedures that may generate significant dust, such as weighing or transferring large quantities, the use of a chemical fume hood is strongly recommended.[11]

  • Containment: When possible, use of a glove box or other contained system can further reduce the risk of inhalation and contamination.

Essential Personal Protective Equipment for N-Me-Phe-otbu

The following table summarizes the recommended PPE for routine handling of N-Me-Phe-otbu in a laboratory setting.

Body PartRecommended PPERationale
Eyes Safety glasses with side shields or safety goggles.[5][11][12]Protects against accidental splashes of solvents used with N-Me-Phe-otbu and airborne particles of the solid compound. Standard prescription glasses are not a substitute for safety glasses.[11]
Hands Disposable nitrile gloves.[12][13]Provides a barrier against direct skin contact. Nitrile gloves offer good resistance to a wide range of common laboratory solvents that may be used in conjunction with N-Me-Phe-otbu.[13]
Body Laboratory coat.[12][14]Protects skin and personal clothing from contamination. Lab coats should be buttoned and fit properly.[12]
Respiratory Generally not required for small-scale handling in a well-ventilated area. A dust mask (e.g., N95) may be considered for weighing large quantities that could generate dust.[8]Inhalation of the powder is a potential route of exposure. The need for respiratory protection should be determined by a risk assessment of the specific procedure.[12][13]
Feet Closed-toe shoes.[11][12][14]Protects feet from spills and falling objects.

Procedural Guidance for PPE Usage: A Step-by-Step Workflow

Adherence to proper procedures for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Eye Protection: Don safety glasses or goggles.

  • Gloves: Put on nitrile gloves, ensuring they are pulled over the cuffs of the lab coat sleeves.

Doffing PPE: Minimizing Cross-Contamination
  • Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, avoiding contact with the potentially contaminated exterior.

  • Eye Protection: Remove safety glasses or goggles by the earpieces.

  • Hand Hygiene: Wash and dry your hands thoroughly after removing all PPE.

Disposal of Contaminated PPE

Proper disposal of used PPE is essential to prevent the spread of contamination.

  • Gloves: Dispose of used gloves in the appropriate laboratory waste container immediately after removal. Do not reuse disposable gloves.[12]

  • Lab Coats: If a lab coat becomes contaminated, it should be removed promptly and decontaminated or disposed of in accordance with your institution's guidelines. Laboratory coats should not be taken home for laundering.[14]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling N-Me-Phe-otbu.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure start Start: Handling N-Me-Phe-otbu risk_assessment Conduct Risk Assessment (Quantity, Dust Potential) start->risk_assessment eng_controls Implement Engineering Controls (Fume Hood, Ventilation) risk_assessment->eng_controls eye_protection Select Eye Protection: Safety Glasses/Goggles eng_controls->eye_protection hand_protection Select Hand Protection: Nitrile Gloves eye_protection->hand_protection body_protection Select Body Protection: Lab Coat hand_protection->body_protection resp_protection Respiratory Protection Needed? (e.g., large quantity) body_protection->resp_protection dust_mask Use Dust Mask (N95) resp_protection->dust_mask Yes don_ppe Don PPE (Correct Sequence) resp_protection->don_ppe No dust_mask->don_ppe handle_chemical Handle N-Me-Phe-otbu don_ppe->handle_chemical doff_ppe Doff PPE (Correct Sequence) handle_chemical->doff_ppe disposal Dispose of Contaminated PPE doff_ppe->disposal end End disposal->end

Caption: Workflow for PPE Selection and Use with N-Me-Phe-otbu.

Conclusion: Fostering a Proactive Safety Culture

While N-Me-Phe-otbu does not present acute, severe hazards, a commitment to rigorous safety protocols is the hallmark of a high-functioning research environment. By understanding the rationale behind each piece of personal protective equipment and adhering to systematic procedures for its use, you not only protect yourself but also contribute to a safer laboratory for all. This proactive approach to safety is fundamental to the integrity and success of your scientific endeavors.

References

  • Chem-Impex. Fmoc-N-Me-Phe(4-COOtBu)-OH.
  • Chem-Impex. Fmoc-N-Me-Phe(3-COOtBu)-OH.
  • CHEMM. Personal Protective Equipment (PPE).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich.
  • J&K Scientific. Fmoc-N-Me-Phe(4-COOtBu)-OH | 2708283-41-2.
  • Fisher Scientific.
  • 9 - Safety D
  • University of Maryland. Personal Protective Equipment | Department of Chemistry and Biochemistry.
  • University of Arizona. Personal Protective Equipment Selection Guide. (2015-07-22).
  • Fisher Scientific.
  • University of Alabama in Huntsville.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • National Center for Biotechnology Information. Boc-N-Me-Phe-OH | C15H21NO4 - PubChem.
  • Fisher Scientific.
  • New England Biolabs. Safety Data Sheet for Amino Acid Mixture (N6843). (2023-12-13).
  • Sigma-Aldrich.
  • BOC Sciences. Fmoc-N-Me-Asp(OtBu)-OH - (CAS 152548-66-8).
  • Carl ROTH.
  • Carl ROTH.

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